molecular formula C20H19N3O6 B2720369 N-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-42-4

N-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2720369
CAS No.: 863612-42-4
M. Wt: 397.387
InChI Key: AGEYGZSMOJSYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a pyrimidine core substituted with methoxyphenyl groups and a carboxamide moiety. Its structure includes two methoxy groups at the 2,5-positions on the phenyl ring and a 3-methoxyphenyl group attached to the pyrimidine ring.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-27-13-6-4-5-12(9-13)23-19(25)15(11-21-20(23)26)18(24)22-16-10-14(28-2)7-8-17(16)29-3/h4-11H,1-3H3,(H,21,26)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEYGZSMOJSYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H17N3O5\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{5}

This structure features two methoxy groups on the aromatic rings and a dioxo tetrahydropyrimidine core, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the Tetrahydropyrimidine Core : Utilizing condensation reactions between appropriate carbonyl compounds and amines.
  • Introduction of Methoxy Groups : Achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Final Carboxamide Formation : Involves coupling reactions with carboxylic acid derivatives.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects against breast cancer cell lines (MDA-MB-231). The compound demonstrated an IC50 value of approximately 27.6 μM, indicating potent activity against these cells .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Cycle Progression : It has been shown to arrest cells at specific phases of the cell cycle.

Structure-Activity Relationship (SAR)

Analysis of structural variations in related compounds has provided insights into the pharmacophore necessary for biological activity. Key observations include:

  • Importance of Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and cellular uptake.
  • Dioxo Functionality : The dioxo moiety is critical for binding interactions with target proteins involved in cell proliferation.

Comparative Biological Activity Table

Compound NameIC50 (μM)Cancer TypeMechanism of Action
This compound27.6MDA-MB-231 (Breast Cancer)Induces apoptosis; inhibits cell cycle
Related Compound A35.0MDA-MB-231Apoptosis induction
Related Compound B40.0A549 (Lung Cancer)Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Name Key Structural Features Synthetic Pathway Reported Activity Reference
N-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Target Compound) - 2,5-dimethoxyphenyl carboxamide
- 3-methoxyphenyl substituent
- 2,4-dioxo pyrimidine
Not explicitly detailed in provided sources; likely involves cyclocondensation and amidation steps. Limited data; inferred kinase inhibition based on analog studies.
N-(4-chloro/methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 4-chloro/methoxyphenyl carboxamide
- 3-nitrophenyl substituent
- 2-thioxo pyrimidine
Synthesized using POCl₃ in dry DMF under ice-cooling, followed by TLC-monitored purification . Anticancer activity (specific IC₅₀ values not reported).
N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide - 2,4-dimethoxyphenyl carboxamide
- 4-hydroxyphenyl substituent
- 2-sulfanylidene core
Synthesis involves thiourea intermediates and cyclization under acidic conditions. Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus).
Compound 3c (Pyrimido[4,5-d]pyrimidin-4(1H)-one derivative) - Piperazine-linked methoxyphenyl group
- Acrylamide terminal group
Multi-step synthesis starting from substituted pyrimidine precursors. Kinase inhibition (e.g., EGFR tyrosine kinase) with IC₅₀ ~50 nM.

Key Observations:

Methoxy vs. Nitro Substituents: The 3-nitrophenyl group in ’s compound introduces strong electron-withdrawing effects, which might increase reactivity but reduce metabolic stability compared to methoxy groups .

Synthetic Complexity :

  • The use of POCl₃ in ’s synthesis highlights the need for controlled conditions to avoid side reactions, whereas the target compound’s synthesis (if similar to ) may prioritize regioselective amidation .

Biological Activity Trends :

  • Sulfanylidene/S-thioxo analogs (e.g., ) exhibit broader antimicrobial activity, while piperazine-containing derivatives (e.g., ) show potent kinase inhibition due to improved solubility and target engagement .

Research Findings and Limitations

  • Gaps in Data: No direct cytotoxicity or pharmacokinetic data exist for the target compound. Its activity is extrapolated from analogs like ’s sulfanylidene derivative, which showed moderate activity against S. aureus (MIC = 8 µg/mL) .
  • Structural Optimization : Replacing the 3-nitrophenyl group () with a 3-methoxyphenyl group (target compound) may reduce toxicity but requires validation via assays like the SRB cytotoxicity test .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.